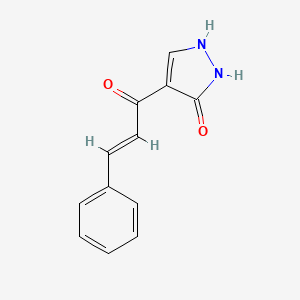
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one: cinnamoylpyrazolone , belongs to the class of pyrazolone derivatives. Its chemical structure features a cinnamoyl group (C6H5CH=CHCO-) attached to a pyrazolone ring. The “E” in the name indicates the trans configuration of the double bond in the cinnamoyl moiety.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for preparing cinnamoylpyrazolone. Here are two common methods:
-
Claisen-Schmidt Condensation
- React cinnamaldehyde (C6H5CH=CHCHO) with ethyl acetoacetate (CH3COCH2COOEt) in the presence of a base (usually sodium ethoxide or sodium hydroxide).
- The condensation leads to the formation of cinnamoylpyrazolone.
- The reaction proceeds via an enolate intermediate, followed by cyclization.
-
Acylation of Pyrazolone
- Start with 1H-pyrazol-3(2H)-one (a pyrazolone compound).
- React it with cinnamoyl chloride (C6H5CH=CHCOC1) or cinnamic acid (C6H5CH=CHCOOH) in the presence of a base.
- The acylation results in the desired product.
Industrial Production:
Cinnamoylpyrazolone is not produced industrially on a large scale. it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Cinnamoylpyrazolone participates in various chemical reactions:
Oxidation: It can be oxidized to form cinnamoylpyrazole carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The cinnamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH), acid chlorides, and reducing agents (e.g., NaBH4) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Cinnamoylpyrazolone finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It has potential as an anti-inflammatory or antioxidant agent.
Dye Chemistry: Used in the synthesis of dyes and pigments.
Photophysics: Its electronic properties make it interesting for photophysical studies.
Mechanism of Action
The exact mechanism of action for cinnamoylpyrazolone’s effects (e.g., anti-inflammatory activity) remains an area of ongoing research. It likely involves interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
Cinnamoylpyrazolone shares similarities with other pyrazolone derivatives, such as acetylpyrazolone and benzoylpyrazolone. its unique cinnamoyl group sets it apart.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-[(E)-3-phenylprop-2-enoyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N2O2/c15-11(10-8-13-14-12(10)16)7-6-9-4-2-1-3-5-9/h1-8H,(H2,13,14,16)/b7-6+ |
InChI Key |
LDOHTHVSCPGPSP-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CNNC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CNNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)


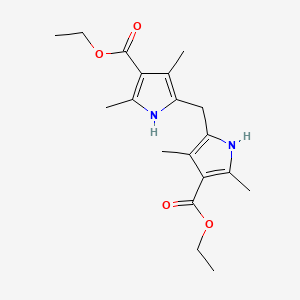
![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)


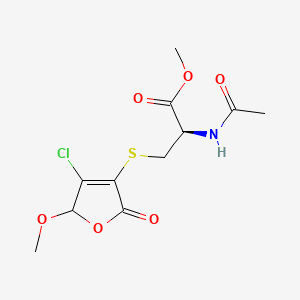

![7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile](/img/structure/B12904611.png)
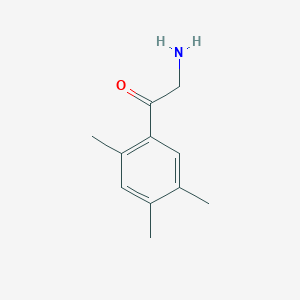
![3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole](/img/structure/B12904616.png)
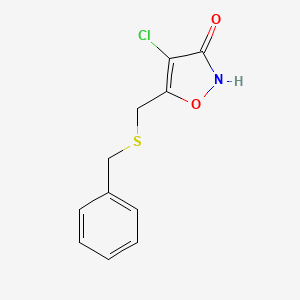
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione](/img/structure/B12904622.png)
